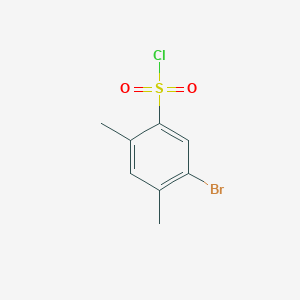

5-Bromo-2,4-dimethylbenzenesulfonyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2,4-dimethylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrClO2S/c1-5-3-6(2)8(4-7(5)9)13(10,11)12/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVNIDZKWTRPCOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501257475 | |

| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72256-96-3 | |

| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72256-96-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-2,4-dimethylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501257475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-bromo-2,4-dimethylbenzene-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Bromo-2,4-dimethylbenzenesulfonyl chloride physical properties

This in-depth technical guide details the physical properties, synthetic utility, and handling protocols for 5-Bromo-2,4-dimethylbenzenesulfonyl chloride (CAS: 72256-96-3).[1]

Core Application: Medicinal Chemistry Scaffold (PI3K Inhibitor Synthesis)

CAS Registry Number: 72256-96-3

Molecular Formula: C

Executive Summary

This compound is a specialized organosulfur building block used primarily in the synthesis of sulfonamide-based pharmaceuticals.[1] Its structural core—a benzene ring substituted with a sulfonyl chloride moiety, a bromine atom, and two methyl groups—provides a unique electronic and steric profile. The bromine substituent at the 5-position serves as a critical handle for further functionalization (e.g., via Buchwald-Hartwig or Suzuki couplings), while the sulfonyl chloride group acts as a potent electrophile for forming sulfonamide linkages, a pharmacophore found in numerous kinase inhibitors, including PI3K-

Chemical Identity & Structural Analysis

The compound is characterized by the presence of a highly reactive sulfonyl chloride group (

| Attribute | Detail |

| IUPAC Name | This compound |

| CAS Number | 72256-96-3 |

| SMILES | CC1=CC(=C(C=C1S(=O)(=O)Cl)Br)C |

| Molecular Weight | 283.57 g/mol |

| Monoisotopic Mass | 281.911 g/mol |

| Structural Class | Aryl sulfonyl halide / Halogenated xylene derivative |

Structural Visualization

The following diagram illustrates the functional groups and their electronic influence on the molecule's reactivity.

Caption: Functional group analysis of this compound showing dual reactivity sites.

Physical & Thermodynamic Properties

As a specialized intermediate, exact experimental constants are often proprietary. The values below represent a synthesis of vendor data and calculated physicochemical properties derived from structural analogs (e.g., 2,4-dimethylbenzenesulfonyl chloride).

| Property | Value / Description | Source/Note |

| Physical State | Solid (Crystalline) | Standard for aryl sulfonyl chlorides of this MW.[1] |

| Appearance | White to off-white / Pale yellow | Typical of halogenated sulfonyl chlorides.[1] |

| Melting Point | ~60–90 °C (Estimated) | Analogs: 4-Bromo-2-methyl (62-66°C); 2,4-Dimethyl (28-33°C).[1] Br increases MP. |

| Boiling Point | >250 °C (Decomposes) | Sulfonyl chlorides generally decompose before boiling at atm pressure. |

| Density | 1.55 ± 0.1 g/cm³ (Predicted) | Calculated based on molar volume additions. |

| Solubility | Soluble in DCM, THF, EtOAc, Toluene. | Reacts violently with water/alcohols. |

| LogP (Octanol/Water) | 3.41 (Predicted) | Indicates high lipophilicity due to methyl/bromo groups. |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid and HCl upon exposure to air. |

Synthesis & Production Pathway

The synthesis of this compound typically proceeds via chlorosulfonation (electrophilic aromatic substitution) of the precursor 1-bromo-2,4-dimethylbenzene (4-bromo-m-xylene).[1]

Reaction Mechanism[1][5][6]

-

Precursor: 1-Bromo-2,4-dimethylbenzene.

-

Reagent: Chlorosulfonic acid (

) in excess. -

Mechanism: The sulfonyl group enters the ring.[3][4] The directing effects of the methyl (ortho/para) and bromine (ortho/para) groups, combined with steric hindrance, favor substitution at the 5-position (meta to the bulky bromine, ortho to methyl).

Caption: Synthetic route via chlorosulfonation. Precise temperature control is required to avoid polysulfonation.

Handling, Safety & Stability (MSDS Summary)

Signal Word: DANGER Hazard Class: Corrosive (Category 1B)[1]

Critical Hazards[1]

-

Skin/Eye Contact: Causes severe skin burns and eye damage. The compound releases HCl upon contact with moisture on skin.

-

Inhalation: May cause respiratory irritation. Destructive to mucous membranes.

-

Moisture Sensitivity: Rapidly hydrolyzes in moist air to form 5-bromo-2,4-dimethylbenzenesulfonic acid (corrosive solid) and hydrochloric acid gas.[1]

Storage Protocols

-

Atmosphere: Store under Inert Gas (Argon or Nitrogen).

-

Temperature: Refrigerate (2–8 °C ) to maximize shelf life.

-

Container: Tightly sealed glass vial with a PTFE-lined cap. Do not use metal spatulas if corrosion is evident.

Experimental Protocol: Sulfonamide Synthesis

Objective: Synthesis of a sulfonamide derivative (e.g., for PI3K inhibition) using this compound.

Materials

-

Reagent: this compound (1.0 equiv)[1]

-

Substrate: Primary or Secondary Amine (1.0–1.2 equiv)[1]

-

Base: Pyridine (solvent/base) or Triethylamine (1.5 equiv) in DCM.

-

Solvent: Dichloromethane (DCM) (Anhydrous).

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask, dissolve the Amine (1.0 mmol) in anhydrous DCM (5 mL).

-

Base Addition: Add Triethylamine (1.5 mmol) or Pyridine (2.0 mmol). Cool the mixture to 0 °C using an ice bath.

-

Reagent Addition: Slowly add This compound (1.0 mmol) (dissolved in minimal DCM if solid) dropwise to the stirring amine solution.

-

Note: The reaction is exothermic. Maintain temperature < 5 °C during addition.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours . Monitor via TLC (Solvent: Hexane/EtOAc) or LC-MS.[1]

-

Observation: The disappearance of the sulfonyl chloride peak and formation of the sulfonamide mass (

) confirms progress.

-

-

Work-up:

-

Quench with 1M HCl (to neutralize excess base/amine).

-

Extract with DCM (

). -

Wash organic layer with Brine, dry over

, and concentrate in vacuo.

-

-

Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Silica Gel).

References

-

PubChem. this compound (Compound).[2] National Library of Medicine. [Link][1]

-

World Intellectual Property Organization (WIPO). WO2017223414A1 - Heterocyclic Compounds as PI3K-gamma Inhibitors. (2017).[1] [Link][1]

Sources

Technical Whitepaper: 5-Bromo-2,4-dimethylbenzenesulfonyl Chloride

Physicochemical Profile, Synthetic Utility, and Analytical Characterization

Executive Summary

5-Bromo-2,4-dimethylbenzenesulfonyl chloride (CAS: 72256-96-3 ) is a highly functionalized organosulfur building block critical to the synthesis of sulfonamide-based pharmacophores. Its structural uniqueness lies in the specific substitution pattern of the benzene ring—incorporating a sulfonyl chloride moiety, a bromine atom, and two methyl groups. This configuration offers orthogonal reactivity: the sulfonyl chloride allows for rapid nucleophilic substitution (e.g., sulfonamide formation), while the aryl bromide serves as a handle for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) in late-stage diversification.

This guide provides a definitive technical analysis of the molecule, moving beyond basic physical constants to explore its synthesis, mechanistic behavior, and application in high-value drug discovery pathways such as PI3K inhibition.

Physicochemical Characterization

Understanding the molecular weight of this compound requires more than a single integer; it necessitates an appreciation of its isotopic signature, which is vital for mass spectrometry validation in high-throughput screening (HTS).

2.1 Molecular Weight & Isotopic Distribution

The presence of both Bromine (

| Property | Value | Notes |

| Average Molecular Weight | 283.57 g/mol | Used for stoichiometric calculations. |

| Monoisotopic Mass | 281.9117 Da | Base peak ( |

| Molecular Formula | ||

| Physical State | Solid | Typically off-white to pale yellow crystalline solid. |

| Solubility | DCM, THF, EtOAc | Hydrolyzes in water/protic solvents. |

2.2 Structural Sterics

The 2,4-dimethyl substitution pattern imposes specific steric constraints. The methyl group at the ortho position (C2) relative to the sulfonyl chloride (C1) increases the rotational energy barrier, potentially influencing the kinetics of sulfonamide formation compared to unhindered benzenesulfonyl chlorides.

Synthetic Pathways & Mechanism

The synthesis of this compound is a classic example of exploiting electrophilic aromatic substitution (EAS) directing effects to achieve regioselectivity.

3.1 Retrosynthetic Analysis

The most efficient route proceeds via the chlorosulfonation of 4-bromo-m-xylene (1-bromo-2,4-dimethylbenzene).

-

Precursor: 1-bromo-2,4-dimethylbenzene.[1]

-

Reagent: Chlorosulfonic acid (

).[2] -

Mechanism: The methyl groups at positions 2 and 4 (relative to the sulfonyl insertion site) are activating (ortho/para directors). The bromine at position 5 is deactivating but ortho/para directing.

3.2 Reaction Workflow (Graphviz)

The following diagram illustrates the regiochemical logic where the cooperative directing effects of the methyl groups drive the sulfonyl electrophile to the C1 position (relative to the final product numbering).

Figure 1: Synthetic route from m-xylene to the target sulfonyl chloride, highlighting the regioselective bromination and subsequent chlorosulfonation steps.[3][4]

3.3 Protocol: Chlorosulfonation of 4-Bromo-m-xylene

Note: This protocol is a generalized standard procedure for substituted benzenes and should be optimized for specific scale.

-

Setup: Charge a dry 3-neck flask with chlorosulfonic acid (5.0 eq) under inert atmosphere (

). Cool to 0°C. -

Addition: Add 4-bromo-m-xylene (1.0 eq) dropwise over 30 minutes, maintaining internal temperature <10°C to prevent polysulfonation.

-

Reaction: Allow to warm to room temperature (20-25°C) and stir for 2-4 hours. Evolution of HCl gas will be observed.[5]

-

Quench: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. The sulfonyl chloride will precipitate.

-

Isolation: Filter the solid or extract with Dichloromethane (DCM). Wash organic layer with cold water and brine. Dry over

and concentrate.

Applications in Drug Discovery

This molecule is not merely an end-product but a "linchpin" scaffold in medicinal chemistry.

4.1 Orthogonal Functionalization

The molecule allows for a two-step library generation process:

-

Step 1 (Sulfonamide Formation): Reaction with primary/secondary amines (

) yields stable sulfonamides. -

Step 2 (Cross-Coupling): The aryl bromide remains intact, allowing for Suzuki-Miyaura coupling with boronic acids to introduce biaryl complexity.

4.2 Case Study: PI3K Inhibitors

Research indicates the utility of similar sulfonamide scaffolds in the development of PI3K-γ inhibitors [1]. The 2,4-dimethyl substitution pattern provides hydrophobic bulk that can fill specific pockets in the kinase active site, improving selectivity over other isoforms.

Figure 2: Modular synthesis workflow demonstrating the orthogonal reactivity of the sulfonyl chloride and aryl bromide moieties.

Analytical Protocols

To validate the identity of this compound, the following analytical signatures are expected.

5.1

NMR Prediction (

, 400 MHz)

Due to the specific substitution pattern, the NMR spectrum is clean and distinct.

- 2.45 ppm (s, 3H): Methyl group at C2/C4.

- 2.75 ppm (s, 3H): Methyl group at C2/C4 (deshielded by ortho-SO2Cl or Br).

- 7.40 ppm (s, 1H): Aromatic proton at C3 (between two methyls).

-

8.10 ppm (s, 1H): Aromatic proton at C6 (adjacent to SO2Cl, highly deshielded).

-

Note: The absence of coupling (singlets) confirms the 1,2,4,5-substitution pattern (para-protons or isolated protons).

-

5.2 Mass Spectrometry (LC-MS)

-

Ionization: ESI (Negative mode typically detects the hydrolyzed sulfonic acid, Positive mode for sulfonamide derivatives).

-

Pattern: Look for the M+2 and M+4 peaks characteristic of Br/Cl combinations.

-

M (282):

-

M+2 (284):

and -

M+4 (286):

-

Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Skin Corr.[4] 1B). Causes severe skin burns and eye damage.[4] Reacts violently with water to release HCl gas.

-

Storage: Store at 2-8°C under inert gas (Argon/Nitrogen). Moisture sensitive.

-

Hydrolysis: Rapidly converts to 5-bromo-2,4-dimethylbenzenesulfonic acid upon exposure to atmospheric moisture.

References

-

PubChem. (n.d.). This compound (Compound).[6][7][8][9][10][11][12] National Library of Medicine. Retrieved from [Link]

-

Organic Syntheses. (1955). 4-Bromo-o-xylene (Synthesis of precursors). Org. Synth. 1955, 35, 18. Retrieved from [Link]

- Google Patents. (2017). Heterocyclic Compounds as PI3K-gamma Inhibitors. WO2017223414A1.

Sources

- 1. 4-Bromo-m-xylene | SIELC Technologies [sielc.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. echemi.com [echemi.com]

- 5. US3313838A - Reaction of chlorosulfonic acid with alkoxylated alkyl phenols - Google Patents [patents.google.com]

- 6. This compound(SALTDATA: FREE), CasNo.72256-96-3 SHANDONG BENRITE NEW CHEMICAL MATERIALS CO.,LTD. China (Mainland) [sdbr.lookchem.com]

- 7. chembk.com [chembk.com]

- 8. You are being redirected... [hit2lead.com]

- 9. molbase.com [molbase.com]

- 10. WO2017223414A1 - HETEROCYCLIC COMPOUNDS AS PI3K-γ INHIBITORS - Google Patents [patents.google.com]

- 11. You are being redirected... [hit2lead.com]

- 12. chem960.com [chem960.com]

An In-depth Technical Guide to the NMR Analysis of 5-Bromo-2,4-dimethylbenzenesulfonyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of 5-Bromo-2,4-dimethylbenzenesulfonyl chloride through Nuclear Magnetic Resonance (NMR) spectroscopy. As a crucial intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents, a thorough understanding of its structural and electronic properties is paramount. This document offers a detailed interpretation of predicted ¹H and ¹³C NMR spectra, outlines robust experimental protocols for data acquisition, and discusses the underlying scientific principles that govern the observed chemical shifts and coupling patterns. By integrating theoretical predictions with practical insights, this guide serves as an essential resource for researchers and professionals engaged in the synthesis, characterization, and application of this and similar chemical entities.

Introduction: The Significance of this compound

This compound is a substituted aromatic sulfonyl chloride. The presence of the electron-withdrawing sulfonyl chloride group, the bromine atom, and the electron-donating methyl groups on the benzene ring creates a unique electronic environment. This substitution pattern influences the reactivity of the molecule and is of significant interest in medicinal chemistry and materials science. Accurate structural elucidation and purity assessment are critical for its effective use in multi-step syntheses. NMR spectroscopy stands as the most powerful analytical technique for providing unambiguous structural information in solution.

Predicted NMR Spectral Data

In the absence of publicly available experimental spectra for this compound, spectral predictions were generated using established computational algorithms. These predictions provide a reliable foundation for spectral assignment and interpretation.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum of this compound in deuterated chloroform (CDCl₃) is summarized in Table 1.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-3 | 8.05 | Singlet | 1H |

| H-6 | 7.45 | Singlet | 1H |

| CH₃ at C-2 | 2.70 | Singlet | 3H |

| CH₃ at C-4 | 2.45 | Singlet | 3H |

Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum in CDCl₃ is detailed in Table 2.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C-1 | 145.0 |

| C-2 | 142.5 |

| C-3 | 135.5 |

| C-4 | 138.0 |

| C-5 | 125.0 |

| C-6 | 133.0 |

| CH₃ at C-2 | 21.0 |

| CH₃ at C-4 | 20.0 |

Spectral Interpretation and Rationale

The predicted chemical shifts can be rationalized by considering the electronic effects of the substituents on the benzene ring.

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show two singlets. The downfield shift of the aromatic protons is primarily due to the deshielding effect of the aromatic ring current.

-

H-3 (8.05 ppm): This proton is situated between the electron-withdrawing sulfonyl chloride group and the bromine atom. The strong deshielding effect of the adjacent sulfonyl chloride group at C-1 is the primary reason for its significant downfield shift.

-

H-6 (7.45 ppm): This proton is ortho to a methyl group and meta to the sulfonyl chloride group. It is less deshielded compared to H-3, hence its upfield resonance.

-

Methyl Protons (2.70 and 2.45 ppm): The two methyl groups appear as distinct singlets. The methyl group at C-2 is deshielded to a greater extent due to its proximity to the sulfonyl chloride group, resulting in its downfield shift compared to the methyl group at C-4.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum provides a detailed fingerprint of the carbon skeleton.

-

Aromatic Carbons (125.0 - 145.0 ppm): The chemical shifts of the aromatic carbons are influenced by the substituents. The carbons directly attached to the electron-withdrawing sulfonyl chloride (C-1) and bromine (C-5) are expected to be significantly deshielded. The quaternary carbons (C-1, C-2, C-4, and C-5) will have distinct chemical shifts from the protonated carbons (C-3 and C-6).

-

Methyl Carbons (20.0 and 21.0 ppm): The two methyl carbons appear in the aliphatic region of the spectrum. Similar to the proton spectrum, the C-2 methyl carbon is expected to be slightly more deshielded than the C-4 methyl carbon.

Experimental Protocol for NMR Analysis

A self-validating system for acquiring high-quality NMR data is crucial for accurate analysis.

Sample Preparation

-

Weighing: Accurately weigh approximately 10-20 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube. CDCl₃ is a common choice for non-protic organic compounds.[1][2]

-

Internal Standard (Optional but Recommended): For precise chemical shift referencing, a small amount of tetramethylsilane (TMS) can be added. However, referencing to the residual solvent peak of CDCl₃ (δ ≈ 7.26 ppm for ¹H and δ ≈ 77.16 ppm for ¹³C) is also a standard practice.[1]

-

Dissolution: Cap the NMR tube and gently agitate it until the sample is completely dissolved.

NMR Data Acquisition Workflow

The following diagram illustrates a typical workflow for acquiring ¹H and ¹³C NMR spectra.

Caption: A streamlined workflow for NMR analysis.

Recommended Spectrometer Parameters

For ¹H NMR:

-

Pulse Program: A standard 30° pulse (zg30) is generally sufficient.

-

Number of Scans: 16 to 64 scans are typically adequate for good signal-to-noise.

-

Relaxation Delay (d1): A delay of 1-2 seconds is usually sufficient.

-

Acquisition Time (aq): An acquisition time of at least 3-4 seconds is recommended to ensure good resolution.

For ¹³C NMR:

-

Pulse Program: A standard proton-decoupled pulse program (e.g., zgpg30) should be used.

-

Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) may be necessary.

-

Relaxation Delay (d1): A delay of 2 seconds is a good starting point.

Potential Impurities and Their NMR Signatures

The synthesis of this compound can potentially lead to impurities that may be observable in the NMR spectrum.

-

Starting Materials: Unreacted starting materials, such as 1-bromo-2,4-dimethylbenzene, would show characteristic aromatic and methyl signals.

-

Hydrolysis Product: Sulfonyl chlorides are susceptible to hydrolysis. The corresponding sulfonic acid (5-bromo-2,4-dimethylbenzenesulfonic acid) would exhibit a broad acidic proton signal in the ¹H NMR spectrum and shifts in the aromatic carbon signals in the ¹³C NMR spectrum.

-

Isomeric Impurities: Depending on the synthetic route, small amounts of isomeric products could be present. These would likely have similar but distinct NMR spectra, potentially leading to overlapping signals.

Advanced NMR Techniques for Structural Confirmation

For unambiguous assignment of all proton and carbon signals, two-dimensional (2D) NMR experiments are invaluable.

-

COSY (Correlation Spectroscopy): This experiment would confirm the absence of coupling between the aromatic protons, as they are predicted to be singlets.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton signals to their respective carbon signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for assigning quaternary carbons by observing correlations from the methyl and aromatic protons.

The logical relationship for utilizing these techniques is illustrated below.

Caption: Logic flow for advanced NMR structural validation.

Conclusion

The NMR analysis of this compound, guided by accurate spectral prediction, provides a robust framework for its structural characterization. The distinct signals in both the ¹H and ¹³C NMR spectra, governed by the electronic interplay of the substituents, allow for a detailed understanding of its molecular structure. By following the outlined experimental protocols and considering potential impurities, researchers can confidently verify the identity and purity of this important synthetic intermediate, ensuring the integrity of their subsequent research and development endeavors.

References

-

PubChem. (n.d.). 5-Bromo-2,3-dimethylbenzenesulfonyl chloride. Retrieved February 6, 2026, from [Link]

-

ACD/Labs. (n.d.). NMR Prediction. Retrieved February 6, 2026, from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved February 6, 2026, from [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

Sources

5-Bromo-2,4-dimethylbenzenesulfonyl chloride mass spectrometry fragmentation

An In-Depth Technical Guide to the Mass Spectrometric Fragmentation of 5-Bromo-2,4-dimethylbenzenesulfonyl Chloride

Authored by: Gemini, Senior Application Scientist

Introduction

This compound is a key intermediate in synthetic organic chemistry, valued for its utility in introducing the bromodimethylphenylsulfonyl moiety into molecules, a common strategy in the development of pharmacologically active compounds and advanced materials. The precise structural characterization of this and related molecules is paramount for ensuring the integrity of synthetic pathways and the identity of final products. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural information through the controlled fragmentation of ionized molecules.

This guide provides a detailed exploration of the mass spectrometric behavior of this compound, focusing on its fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. As researchers and drug development professionals, understanding these fragmentation patterns is not merely an academic exercise; it is a predictive tool for structural elucidation, impurity profiling, and reaction monitoring. This document is structured to provide not just the "what" but the "why" behind the observed spectral data, grounding mechanistic interpretations in the fundamental principles of gas-phase ion chemistry.

Part 1: The Molecular Ion and Its Isotopic Signature

The first piece of information gleaned from a mass spectrum is the mass-to-charge ratio (m/z) of the molecular ion (M⁺• in EI-MS) or the pseudomolecular ion ([M+H]⁺ in ESI-MS). The nominal molecular weight of this compound (C₈H₈BrClO₂S) is approximately 283.57 g/mol . However, high-resolution mass spectrometry measures the exact mass, which for the monoisotopic composition (using ¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ¹⁶O, and ³²S) is 281.91169 Da.[1]

A critical diagnostic feature for this molecule is its complex isotopic pattern, arising from the natural abundance of isotopes for both bromine (⁷⁹Br: ~50.7%, ⁸¹Br: ~49.3%) and chlorine (³⁵Cl: ~75.8%, ³⁷Cl: ~24.2%). This results in a characteristic cluster of peaks for the molecular ion and any fragment containing both atoms. The primary peaks in this cluster will be:

-

M: Containing ⁷⁹Br and ³⁵Cl

-

M+2: Containing ⁸¹Br and ³⁵Cl OR ⁷⁹Br and ³⁷Cl

-

M+4: Containing ⁸¹Br and ³⁷Cl

The relative intensities of these peaks provide a high-confidence signature for the presence of one bromine and one chlorine atom in the ion.

Part 2: Electron Ionization (EI-MS) Fragmentation Pathway

Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive and often complex fragmentation. This provides a detailed molecular fingerprint. The fragmentation of this compound is driven by the cleavage of its weakest bonds and the formation of stable neutral molecules and fragment ions.

Primary Fragmentation Mechanisms

-

Cleavage of the Sulfonyl Chloride Bond (S-Cl): The S-Cl bond is labile and readily undergoes homolytic cleavage upon electron impact. This results in the loss of a chlorine radical (•Cl), a highly favorable pathway leading to the formation of the 5-bromo-2,4-dimethylbenzenesulfonylium cation. This is often one of the most prominent initial fragmentation steps for sulfonyl chlorides.[2]

-

Expulsion of Sulfur Dioxide (SO₂): A characteristic rearrangement process in the mass spectrometry of aromatic sulfonyl compounds is the elimination of a neutral SO₂ molecule (64 Da).[2][3][4] This pathway involves the cleavage of both the Ar-S and S-Cl bonds, with the formation of a new C-Cl bond, leading to a chloro-bromo-dimethylbenzene radical cation. The stability of the expelled SO₂ molecule makes this a common and diagnostically significant fragmentation.

-

Cleavage of the Aryl-Sulfur Bond (Ar-S): Direct cleavage of the C-S bond can occur, leading to two possible charged fragments: the 5-bromo-2,4-dimethylphenyl cation or the sulfonyl chloride cation ([SO₂Cl]⁺). Due to the resonance stabilization of the aromatic cation, the former is the more likely and abundant ion to be observed.

Secondary and Subsequent Fragmentations

The primary fragment ions undergo further dissociation to produce the full spectrum.

-

The [M-Cl]⁺ ion can subsequently lose SO₂ to yield the 5-bromo-2,4-dimethylphenyl cation.

-

The [M-SO₂]⁺• ion can lose a chlorine radical to form the same 5-bromo-2,4-dimethylphenyl cation.

-

The 5-bromo-2,4-dimethylphenyl cation can undergo further fragmentation, such as the loss of a methyl radical (•CH₃) or the loss of HBr, leading to ions of lower m/z.

The following diagram illustrates the proposed EI fragmentation cascade.

Caption: Predicted ESI-MS/MS fragmentation of protonated this compound.

Summary of Key ESI-MS/MS Fragments

| Precursor m/z (⁷⁹Br, ³⁵Cl) | Fragment m/z (⁷⁹Br, ³⁵Cl) | Neutral Loss | Proposed Fragment Ion Structure |

| 283 | 247 | HCl | [C₈H₈⁷⁹BrO₂S]⁺ |

| 283 | 219 | SO₂ | [C₈H₉⁷⁹Br³⁵Cl]⁺ |

| 283 | 183 | HCl, SO₂ | [C₈H₈⁷⁹Br]⁺ |

| 247 | 183 | SO₂ | [C₈H₈⁷⁹Br]⁺ |

Part 4: Experimental Protocols

To ensure the generation of high-quality, reproducible data, the following experimental methodologies are recommended.

Protocol 1: GC-EI-MS Analysis

This protocol is suitable for the analysis of the pure compound and for its identification in complex reaction mixtures, provided it is sufficiently volatile and thermally stable.

-

Sample Preparation:

-

Dissolve 1 mg of this compound in 1 mL of a high-purity volatile solvent (e.g., dichloromethane or ethyl acetate).

-

Perform serial dilutions to achieve a final concentration of approximately 10-50 µg/mL.

-

-

Gas Chromatography (GC) Method:

-

Column: Standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).

-

Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250°C.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program: 100°C hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.

-

-

Mass Spectrometry (MS) Method:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV. This is a standardized energy that promotes reproducible fragmentation and allows for library matching.

-

Source Temperature: 230°C.

-

Mass Range: Scan from m/z 40 to 400.

-

Data Acquisition: Full scan mode.

-

Protocol 2: LC-ESI-MS/MS Analysis

This protocol is ideal for analyzing the compound in biological matrices or complex mixtures where GC is not suitable, and for confirming fragmentation pathways via MS/MS.

-

Sample Preparation:

-

Dissolve 1 mg of the compound in 1 mL of methanol or acetonitrile.

-

Dilute with the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) to a final concentration of 1-10 µg/mL.

-

-

Liquid Chromatography (LC) Method:

-

Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

-

Gradient: Start at 50% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

-

Mass Spectrometry (MS/MS) Method:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Capillary Voltage: 3.5 kV.

-

Gas Temperature: 325°C.

-

Gas Flow: 8 L/min.

-

MS1 Scan: Scan from m/z 100 to 400 to identify the [M+H]⁺ precursor ion.

-

MS2 Product Ion Scan: Isolate the precursor ion at m/z 283 (and its isotopes if desired) and fragment using a range of collision energies (e.g., stepping from 10 to 40 eV) to observe the full fragmentation pattern.

-

Conclusion

The mass spectrometric fragmentation of this compound is predictable and yields diagnostically significant ions under both EI and ESI conditions. Key fragmentation pathways include the facile loss of the chlorine atom, the characteristic expulsion of SO₂, and cleavage of the aryl-sulfur bond. The presence of bromine and chlorine provides an unmistakable isotopic signature that greatly aids in the identification of the parent molecule and its fragments. By leveraging the complementary information from both hard (EI) and soft (ESI-MS/MS) ionization techniques, researchers can achieve unambiguous structural confirmation of this important synthetic building block.

References

- Hou, C., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry.

- Budzikiewicz, H., et al. (1967). Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides. Journal of the Chemical Society B: Physical Organic.

- PubChem. (n.d.). 4-(Bromomethyl)benzenesulfonyl chloride. National Center for Biotechnology Information.

- ResearchGate. (n.d.). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. Request PDF.

- ResearchGate. (n.d.). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. Request PDF.

- PubChem. (n.d.). 5-Bromo-2,3-dimethylbenzenesulfonyl chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). m-Bromobenzenesulphonyl chloride. National Center for Biotechnology Information.

- PubChem. (n.d.). 5-Bromo-2,3-dimethylbenzenesulfonyl chloride. National Center for Biotechnology Information.

- ACS Publications. (2013). Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. Journal of the American Society for Mass Spectrometry.

- Supporting information Figure S1: Mass spectral fragmentations of sulfonates. (n.d.). [Source not explicitly stated].

Sources

- 1. 5-Bromo-2,3-dimethylbenzenesulfonyl chloride | C8H8BrClO2S | CID 166983126 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Electron-impact studies. Part XXI. The mass spectra of sulphonamides and sulphonyl chlorides: the formation of C–O and C–N bonds upon electron impact - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

This compound is a key intermediate in organic synthesis, particularly in the development of novel pharmaceutical compounds and agrochemicals. Its utility stems from the presence of the reactive sulfonyl chloride moiety, which readily undergoes nucleophilic substitution with a wide range of amines, alcohols, and other nucleophiles to form sulfonamides, sulfonates, and other sulfur-containing derivatives.[1][2] The bromo and dimethyl functionalities on the benzene ring provide specific steric and electronic properties that can be crucial for tuning the biological activity and pharmacokinetic profile of the final products.[3] This guide provides a comprehensive overview of the synthetic routes to this valuable compound, underpinned by established chemical principles and supported by practical, field-proven insights.

Strategic Approach to Synthesis: An Overview

The synthesis of this compound can be approached via two primary retrosynthetic pathways, each with its own set of advantages and challenges. The choice of strategy often depends on the availability of starting materials, desired scale of the reaction, and safety considerations.

Diagram of Synthetic Strategies

Caption: Retrosynthetic analysis of this compound.

Pathway A: Electrophilic Chlorosulfonation of 1-Bromo-3,5-dimethylbenzene

This is often the most direct and cost-effective route, involving the reaction of 1-bromo-3,5-dimethylbenzene (5-bromo-m-xylene) with a chlorosulfonating agent.

Underlying Principles: Electrophilic Aromatic Substitution

The core of this pathway is an electrophilic aromatic substitution (EAS) reaction. The electron-donating methyl groups and the weakly deactivating, ortho-para directing bromine atom on the aromatic ring guide the incoming chlorosulfonyl group (-SO₂Cl). The methyl groups are activating and direct ortho and para. The bromine is deactivating but also directs ortho and para. The cumulative effect of these substituents directs the bulky sulfonyl chloride group to the sterically accessible position that is ortho to one methyl group and para to the other, which is the C5 position.

Experimental Protocol: Chlorosulfonation

This protocol is adapted from established methods for the chlorosulfonation of substituted benzenes.[4]

Materials and Equipment:

-

1-Bromo-3,5-dimethylbenzene

-

Chlorosulfonic acid

-

Thionyl chloride or phosphorus trichloride (optional, as a co-reagent)[4]

-

Ice-water bath

-

Round-bottom flask equipped with a dropping funnel and a gas outlet to a scrubber

-

Magnetic stirrer

-

Separatory funnel

-

Standard laboratory glassware

Step-by-Step Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, place 1-bromo-3,5-dimethylbenzene. The reaction should be conducted in a well-ventilated fume hood due to the corrosive and toxic nature of the reagents.

-

Cooling: Cool the flask in an ice-water bath to a temperature between 0 and 5 °C.

-

Addition of Chlorosulfonic Acid: Slowly add an excess of chlorosulfonic acid (typically 3-5 equivalents) to the stirred starting material via a dropping funnel. The rate of addition should be carefully controlled to maintain the reaction temperature below 10 °C.[4]

-

Reaction: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., 10-20°C) for a specified period (e.g., 0.5-5 hours).[4] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Carefully and slowly pour the reaction mixture onto crushed ice with vigorous stirring. This will quench the excess chlorosulfonic acid and precipitate the product.

-

Extraction: The aqueous mixture is then extracted with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Washing: The organic layer is washed sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) or by vacuum distillation.

Table 1: Key Reaction Parameters for Chlorosulfonation

| Parameter | Recommended Value | Rationale |

| Temperature | 0-20 °C | Controls the rate of reaction and minimizes the formation of by-products.[4] |

| Equivalents of Chlorosulfonic Acid | 3-5 | Ensures complete conversion of the starting material.[4] |

| Reaction Time | 0.5-5 hours | Dependent on the scale and temperature of the reaction.[4] |

| Quenching Method | Pouring onto ice | Safely neutralizes the highly reactive chlorosulfonic acid. |

Pathway B: Electrophilic Bromination of 2,4-Dimethylbenzenesulfonyl chloride

An alternative strategy involves the bromination of the readily available 2,4-dimethylbenzenesulfonyl chloride.

Underlying Principles: Regioselectivity in Bromination

In this pathway, the starting material, 2,4-dimethylbenzenesulfonyl chloride, is subjected to electrophilic bromination. The sulfonyl chloride group is a meta-director and a strong deactivator. However, the two methyl groups are ortho, para-directing activators. The directing effects of the activating methyl groups will dominate, and the incoming bromine electrophile will be directed to the position that is ortho to one methyl group and para to the other, which is the C5 position.

Diagram of Synthetic Workflow for Pathway B

Caption: Workflow for the synthesis of this compound via bromination.

Experimental Protocol: Bromination

This protocol is based on standard procedures for the bromination of activated aromatic rings.[5]

Materials and Equipment:

-

2,4-Dimethylbenzenesulfonyl chloride

-

Bromine

-

A Lewis acid catalyst (e.g., anhydrous iron(III) bromide or iron filings)

-

A suitable solvent (e.g., dichloromethane or carbon tetrachloride)

-

Ice-water bath

-

Round-bottom flask with a dropping funnel and a gas outlet

-

Magnetic stirrer

-

Separatory funnel

Step-by-Step Procedure:

-

Reaction Setup: Dissolve 2,4-dimethylbenzenesulfonyl chloride in the chosen solvent in a round-bottom flask. Add the Lewis acid catalyst.

-

Cooling: Cool the mixture in an ice-water bath.

-

Addition of Bromine: Slowly add a solution of bromine in the same solvent to the reaction mixture. Maintain the temperature below 10 °C.

-

Reaction: Stir the mixture at room temperature until the reaction is complete, as indicated by TLC.

-

Work-up: Quench the reaction by adding a saturated solution of sodium thiosulfate to consume any unreacted bromine.

-

Extraction and Washing: Extract the product with an organic solvent. Wash the organic layer with water, saturated sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer and remove the solvent under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Safety and Handling Considerations

-

Chlorosulfonic acid is highly corrosive and reacts violently with water. It should be handled with extreme care in a fume hood, and appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn.

-

Thionyl chloride and phosphorus trichloride are also corrosive and have harmful vapors.

-

Bromine is highly toxic, corrosive, and volatile. It should be handled in a fume hood with appropriate PPE.

-

The reactions are exothermic and require careful temperature control to prevent runaways.

Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure and substitution pattern on the aromatic ring.

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic sulfonyl chloride functional group stretches.

-

Melting Point: To assess the purity of the final product.

Conclusion

The synthesis of this compound is a crucial process for the advancement of various fields, particularly in medicinal chemistry. Both the chlorosulfonation and bromination routes offer viable pathways to this important intermediate. The choice of method will depend on the specific needs and resources of the laboratory. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can efficiently and safely produce this valuable compound for their research and development endeavors.

References

- CN111099975A - Preparation method of 5-bromo-2-chloro-4' -ethoxy benzophenone - Google P

- CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google P

- CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof - Google P

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

-

Synthesis of sulfonyl chloride substrate precursors. (URL: [Link])

-

Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC - NIH. (URL: [Link])

-

PROCESS FOR THE PREPARATION OF AROMATIC OR HETEROAROMATIC SULFONYL HALIDES - European Patent Office - EP 0770599 B1. (URL: [Link])

- CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google P

- Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | P

-

Synthesis and Evaluation of Antibacterial Activity of -4,5- Substituted thiophene - Sulphonamide Derivatives - International Journal of Pharmaceutical Sciences Review and Research. (URL: [Link])

-

Benzenesulfonyl chloride - Organic Syntheses Procedure. (URL: [Link])

-

5-Bromo-2,3-dimethylbenzenesulfonyl chloride | C8H8BrClO2S - PubChem. (URL: [Link])

-

1-Bromo-4-chloro-2,5-dimethylbenzene | C8H8BrCl | CID 18004187 - PubChem. (URL: [Link])

-

5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran - PMC - NIH. (URL: [Link])

- Preparation method of substituted benzene sulfonyl chloride - Google P

-

5-Bromo-2-fluorobenzene-1-sulfonyl chloride | C6H3BrClFO2S | CID 43555587 - PubChem. (URL: [Link])

Sources

- 1. Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. globalresearchonline.net [globalresearchonline.net]

- 3. 5-Bromo-3-cyclohexylsulfonyl-2,7-dimethyl-1-benzofuran - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Preparation method of 2,4-disubstituted benzenesulfonyl chloride - Eureka | Patsnap [eureka.patsnap.com]

- 5. rsc.org [rsc.org]

Diazotization reaction for 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

An In-Depth Technical Guide to the Synthesis of 5-Bromo-2,4-dimethylbenzenesulfonyl chloride via Diazotization

Introduction

Arylsulfonyl chlorides are a cornerstone functional group in modern organic synthesis, serving as critical precursors for a vast array of sulfonamides, sulfonate esters, and other sulfur-containing compounds.[1][2] These derivatives are of paramount importance in the pharmaceutical and agrochemical industries due to their prevalence in biologically active molecules.[3] This guide provides a comprehensive, in-depth technical overview of the synthesis of a specific, highly functionalized arylsulfonyl chloride: this compound.

The synthetic route detailed herein proceeds through the diazotization of the corresponding primary aromatic amine, 5-bromo-2,4-dimethylaniline, to form a reactive diazonium salt intermediate. This is followed by a modified Sandmeyer reaction, specifically a chlorosulfonylation, to introduce the sulfonyl chloride moiety. This guide is designed for researchers, scientists, and drug development professionals, offering not just a procedural outline but a deep dive into the mechanistic underpinnings, critical process parameters, and the causality behind key experimental choices.

Chapter 1: Theoretical Foundations and Mechanistic Insights

A thorough understanding of the underlying chemical principles is crucial for the successful execution and optimization of this multi-step synthesis.

The Diazotization of Aromatic Amines

The conversion of a primary aromatic amine to a diazonium salt, a process known as diazotization, was first reported by Peter Griess in 1858.[4] This transformation is foundational in aromatic chemistry, converting a relatively unreactive amino group into an excellent leaving group (N₂), thereby opening up a plethora of synthetic possibilities.[5]

The Mechanism: The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid.[6] The acid then protonates the nitrous acid, which subsequently loses a water molecule to form the highly electrophilic nitrosonium ion (NO⁺).[7]

The reaction proceeds as follows:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the primary aromatic amine attacks the electrophilic nitrosonium ion, forming an N-nitrosoaminium ion.[7]

-

Deprotonation: A water molecule or another base removes a proton from the nitrogen, yielding an N-nitrosamine.[4]

-

Tautomerization: The N-nitrosamine undergoes tautomerization to a diazohydroxide.[7]

-

Protonation and Dehydration: In the acidic medium, the hydroxyl group of the diazohydroxide is protonated, forming a good leaving group (H₂O). The subsequent loss of water generates the stable arenediazonium ion.[4]

Critical Parameters:

-

Temperature: The reaction is typically conducted at low temperatures (0–5 °C).[8] Arenediazonium salts, while more stable than their aliphatic counterparts, are thermally labile and can decompose violently if allowed to warm up or if isolated in a dry state.[5][9] Low temperatures suppress the decomposition of the diazonium salt to phenols and other byproducts.

-

Acidity: A strong acidic medium is necessary to generate the nitrosonium ion electrophile.[] The basicity of the starting aromatic amine influences the required acid concentration.

Chlorosulfonylation of Diazonium Salts: A Sandmeyer-Type Reaction

The replacement of the diazonium group with a chlorosulfonyl group (-SO₂Cl) is a powerful transformation, often referred to as a Meerwein reaction, which is a modification of the classic Sandmeyer reaction.[11] This reaction involves treating the aqueous solution of the diazonium salt with sulfur dioxide in the presence of a copper(I) or copper(II) salt catalyst.[3][11]

The generally accepted mechanism involves a single electron transfer (SET) from the copper(I) catalyst to the diazonium ion, which releases nitrogen gas and generates an aryl radical. This radical then reacts with sulfur dioxide, and subsequent reaction with a chloride source (often from the copper salt or the acidic medium) yields the final arylsulfonyl chloride.

Substituent Effects in the Target Synthesis

The electronic nature of the substituents on the aromatic ring of 5-bromo-2,4-dimethylaniline significantly influences both the diazotization step and the stability of the resulting diazonium salt.

-

Amino Group (-NH₂): A potent activating, ortho-, para-directing group.

-

Methyl Groups (-CH₃): Weakly activating, ortho-, para-directing groups through positive induction and hyperconjugation. They increase the electron density on the ring, which slightly enhances the stability of the positively charged diazonium salt.[12]

-

Bromo Group (-Br): A deactivating, ortho-, para-directing group. Its inductive electron-withdrawing effect (-I) is stronger than its mesomeric electron-donating effect (+M). This withdrawal of electron density destabilizes the diazonium salt.[12]

-

Sulfonyl Chloride Group (-SO₂Cl): A very strong deactivating, meta-directing group due to its powerful electron-withdrawing nature.

The presence of the electron-withdrawing bromine atom on the starting aniline will decrease its basicity, potentially requiring slightly more rigorous acidic conditions for the diazotization to proceed efficiently. Furthermore, this group contributes to the overall instability of the diazonium intermediate, reinforcing the need for strict temperature control.

Chapter 2: Experimental Protocol

This section provides a detailed, field-proven methodology for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Notes |

| 5-Bromo-2,4-dimethylaniline | 5466-45-5 | C₈H₁₀BrN | 200.08 | Starting material, >98% purity recommended |

| Sodium Nitrite (NaNO₂) | 7632-00-0 | NaNO₂ | 69.00 | Reagent grade |

| Hydrochloric Acid (HCl), conc. | 7647-01-0 | HCl | 36.46 | ~37% aqueous solution |

| Sulfur Dioxide (SO₂) | 7446-09-5 | SO₂ | 64.07 | Can be bubbled from a cylinder or use a surrogate |

| Copper(I) Chloride (CuCl) | 7758-89-6 | CuCl | 99.00 | Catalyst |

| Acetic Acid, glacial | 64-19-7 | C₂H₄O₂ | 60.05 | Solvent for chlorosulfonylation |

| Dichloromethane (CH₂Cl₂) | 75-09-2 | CH₂Cl₂ | 84.93 | Extraction solvent |

| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | For neutralization |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | Na₂SO₄ | 142.04 | Drying agent |

| Starch-Iodide Paper | N/A | N/A | N/A | Indicator for diazotization endpoint |

| Crushed Ice | N/A | H₂O | 18.02 | For temperature control |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis of this compound.

Step-by-Step Protocol

Part A: Preparation of 5-Bromo-2,4-dimethylbenzenediazonium Chloride Solution (in situ)

-

In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, combine 5-bromo-2,4-dimethylaniline (20.0 g, 0.1 mol) and concentrated hydrochloric acid (40 mL).

-

Add 50 mL of water and stir until the aniline salt dissolves completely.

-

Cool the flask in an ice-salt bath to an internal temperature of 0–5 °C.

-

In a separate beaker, dissolve sodium nitrite (7.6 g, 0.11 mol) in 30 mL of water and cool the solution in an ice bath.

-

Add the cold sodium nitrite solution dropwise to the stirred aniline salt solution over 30-45 minutes. Causality: A slow addition rate is critical to dissipate the exothermic heat of reaction and maintain the temperature below 5 °C, preventing diazonium salt decomposition.[6]

-

After the addition is complete, continue stirring for an additional 20 minutes at 0–5 °C.

-

Verify the completion of the diazotization by testing a drop of the reaction mixture on starch-iodide paper. A positive test (an immediate dark blue color) indicates a slight excess of nitrous acid and thus the complete consumption of the primary amine.

Part B: Chlorosulfonylation to form this compound

-

In a separate 1 L flask, prepare a suspension of copper(I) chloride (2.0 g, 0.02 mol) in glacial acetic acid (150 mL).

-

Cool this suspension to 0 °C and bubble sulfur dioxide gas through the mixture until it is saturated.

-

Slowly, and with vigorous stirring, add the cold diazonium salt solution prepared in Part A to the acetic acid/SO₂/CuCl mixture. Causality: The rate of addition must be controlled to manage the evolution of nitrogen gas. A rapid addition can lead to excessive foaming and potential loss of product.

-

Once the addition is complete, allow the mixture to slowly warm to room temperature and continue stirring for 2-3 hours, or until the evolution of nitrogen gas has ceased.

Part C: Work-up and Purification

-

Carefully pour the reaction mixture into a beaker containing 800 g of crushed ice and water. A solid precipitate of the sulfonyl chloride should form.

-

Stir for 30 minutes to allow for complete precipitation.

-

Extract the product with dichloromethane (3 x 150 mL).

-

Combine the organic extracts and wash sequentially with water (100 mL), 5% aqueous sodium bicarbonate solution (2 x 100 mL) to remove acidic impurities, and finally with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield pure this compound.

Chapter 3: Process Optimization and Troubleshooting

| Parameter | Standard Condition | Effect of Deviation | Optimization Strategy |

| Temperature | 0–5 °C | High: Decomposition of diazonium salt, formation of phenols, reduced yield. | Use an ice-salt bath for efficient cooling. Monitor internal temperature constantly. |

| NaNO₂ Stoichiometry | 1.1 equivalents | Low: Incomplete reaction. High: Excess nitrous acid can lead to side reactions. | Use a slight excess (5-10 mol%) to ensure complete conversion. Verify with starch-iodide paper. |

| Rate of Addition | Slow, dropwise | Fast: Uncontrolled exotherm, excessive gas evolution, potential for runaway reaction. | Use a dropping funnel and maintain a steady, slow addition rate. |

| Catalyst Loading | ~0.2 equivalents CuCl | Low: Slow or incomplete reaction. High: Unnecessary cost, potential for more waste. | 0.1-0.2 equivalents is typically sufficient for efficient catalysis in Sandmeyer-type reactions. |

Chapter 4: Safety Considerations

-

Diazonium Salts: Arenediazonium salts are potentially explosive, especially when dry.[5] They should always be generated in situ and used immediately in solution. Never attempt to isolate the diazonium salt from this procedure.

-

Sulfur Dioxide: SO₂ is a toxic and corrosive gas. All operations involving SO₂ should be conducted in a well-ventilated fume hood.

-

Acids and Solvents: Concentrated hydrochloric acid, glacial acetic acid, and dichloromethane are corrosive and/or toxic. Appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves, must be worn at all times.

References

-

Unacademy. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

- Google Patents. (n.d.). CN103724304A - Preparation method of 5-bromobenzofuran.

-

Kappe, C. O., et al. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]

-

Ashenhurst, J. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. Master Organic Chemistry. Retrieved from [Link]

-

Organic Letters. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. ACS Publications. Retrieved from [Link]

-

Filo. (2025). Question: Stability Order of Diazonium Salts. Retrieved from [Link]

-

Chemistry LibreTexts. (2015). 22.10: Arenediazonium Salts. Retrieved from [Link]

-

ACS Publications. (2023). Diazotization-Enabled Deaminative Late-Stage Functionalization of Primary Sulfonamides. Organic Letters. Retrieved from [Link]

-

ACS Publications. (2021). Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst. ACS Organic & Inorganic Au. Retrieved from [Link]

-

ResearchGate. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

ACS Publications. (n.d.). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

-

Wikipedia. (n.d.). Amine. Retrieved from [Link]

-

Baxendale Group. (n.d.). Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. Retrieved from [Link]

-

BYJU'S. (n.d.). Diazotization Reaction Mechanism. Retrieved from [Link]

-

JoVE. (2025). Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism. Retrieved from [Link]

-

ResearchGate. (n.d.). ChemInform Abstract: Preparation of Arylsulfonyl Chlorides by Chlorosulfonylation of in situ Generated Diazonium Salts Using a Continuous Flow Reactor. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Diazotisation. Retrieved from [Link]

-

MDPI. (n.d.). Comparison of the Thermal Stabilities of Diazonium Salts and Their Corresponding Triazenes. Retrieved from [Link]

- Google Patents. (n.d.). CN108084062A - A kind of preparation method of 2,4- disubstituted benzenes sulfonic acid chloride.

- Google Patents. (n.d.). CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine.

-

National Institutes of Health. (n.d.). Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. Retrieved from [Link]

-

SlideShare. (n.d.). Assay of sulfa drugs by diazotitration Diazotization Titrations. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Benzenesulfonyl chloride. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 5-Bromo-2,4-difluoro-3-methylaniline. Retrieved from [Link]

-

Wikipedia. (n.d.). Diazonium compound. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2005). Synthesis Ideas for 4-bromo,2,5-dimethoxybenzaldehyde. Retrieved from [Link]

-

Semantic Scholar. (n.d.). TITRIMETRIC ASSAY OF SULFONAMIDES BY DIAZOTIZATION USING FERROCYPHEN AS INDICATOR. Retrieved from [Link]

- Google Patents. (n.d.). CN117551005A - Synthesis method of 2-bromobenzenesulfonyl chloride and derivatives thereof.

-

Chemguide. (n.d.). making diazonium salts from phenylamine (aniline). Retrieved from [Link]

- Google Patents. (n.d.). CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Sulfonyl Chlorides from Aryldiazonium Salts Mediated by a Heterogeneous Potassium Poly(heptazine imide) Photocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 4. byjus.com [byjus.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. Video: 1° Amines to Diazonium or Aryldiazonium Salts: Diazotization with NaNO2 Mechanism [jove.com]

- 8. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

- 9. chem.libretexts.org [chem.libretexts.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Question: Stability Order of Diazonium Salts Determine the correct stabi.. [askfilo.com]

5-Bromo-2,4-dimethylbenzenesulfonyl chloride safety and handling precautions

CAS Number: 72256-96-3 Physical State: Solid (typically off-white to pale yellow crystalline powder) Primary Hazards: Corrosive (Skin/Eye), Lachrymator, Water-Reactive (Evolves HCl)

Part 1: Executive Technical Summary

This guide defines the safe handling architecture for 5-Bromo-2,4-dimethylbenzenesulfonyl chloride . While sharing the general reactivity profile of sulfonyl chlorides, this specific derivative presents unique kinetic risks due to the steric hindrance of the ortho-methyl group at Position 2.

Critical Safety Distinction: Unlike unhindered benzenesulfonyl chlorides that hydrolyze almost instantly upon contact with moisture, the 2,4-dimethyl substitution pattern can retard the hydrolysis rate. This creates a "Delayed Exotherm" risk , where the reagent may appear stable in wet solvents or waste containers for minutes before generating a rapid, runaway release of heat and hydrochloric acid gas.

Part 2: Chemical Identity & Hazard Profiling

Physicochemical Properties

| Property | Data | Technical Note |

| Formula | C₈H₈BrClO₂S | Halogenated aromatic sulfonyl chloride.[1] |

| Molar Mass | 283.57 g/mol | High molecular weight reduces volatility compared to simple acyl chlorides, but dust is a severe inhalation hazard. |

| Physical State | Solid | Minimizes splash risk but increases static/dust dispersion risk during weighing. |

| Reactivity | Electrophilic | Reacts violently with nucleophiles (amines, alcohols, water). |

| Decomposition | Hydrolysis | Decomposes to 5-Bromo-2,4-dimethylbenzenesulfonic acid and HCl gas . |

The Hazard Cascade (Mechanism of Action)

The danger of this reagent lies in its decomposition pathway. Upon contact with mucous membranes (eyes, lungs), it converts water in the tissue into hydrochloric acid, causing deep chemical burns.

Figure 1: The hydrolysis pathway. Note that the 2-methyl group (steric hindrance) can stabilize the intermediate, delaying the collapse to products and masking the immediate danger.

Part 3: Reception & Storage Protocols

Reception Inspection

-

Bottle Integrity: Check for white crust formation around the cap. This indicates seal failure and hydrolysis.

-

Pressure Check: Sulfonyl chlorides can build pressure (HCl) during transport. Open the secondary container in a fume hood.

Storage Conditions

-

Temperature: Store at 2–8°C . Cold storage slows the rate of spontaneous hydrolysis.

-

Atmosphere: Store under Argon or Nitrogen . Moisture is the primary enemy.

-

Segregation: Isolate from bases (amines, hydroxide), oxidizers , and protic solvents (alcohols, water).

Part 4: Operational Workflow (The "Self-Validating" System)

Personal Protective Equipment (PPE)

-

Respiratory: Work strictly in a certified chemical fume hood. If handling open powder outside a hood (not recommended), a full-face respirator with acid gas cartridges (Type E/B) is mandatory.

-

Dermal: Double Gloving is required.

-

Inner Layer: Nitrile (4 mil).

-

Outer Layer: Silver Shield (Laminate) or thick Nitrile (8 mil). Sulfonyl chlorides can permeate thin nitrile rapidly.

-

-

Ocular: Chemical splash goggles + Face shield. Standard safety glasses are insufficient against corrosive dust or vapors.

Reaction Setup & Solvent Selection

-

Solvent Choice: Use anhydrous solvents (DCM, THF, Toluene).

-

Validation: Test solvent water content (Karl Fischer) or use freshly distilled/molecular sieve-dried solvents. Even trace water (100 ppm) can generate enough HCl to catalyze degradation.

-

-

Base Trap: If the reaction generates HCl (e.g., coupling with an amine), use a non-nucleophilic base scavenger (e.g., Pyridine, Triethylamine) or vent the reaction through a NaOH scrubber .

The "Drop Test" (Reagent Quality Validation)

Before committing the entire batch, validate the reagent quality:

-

Take a small aliquot (~10 mg) in a vial.

-

Add 0.5 mL of water.

-

Observation:

-

Good Quality: Mixture eventually becomes acidic (pH paper red) and may cloud up.

-

Bad Quality (Already Hydrolyzed): Dissolves immediately into a clear acidic solution without any "oil" phase or solid residue (depending on the sulfonic acid solubility).

-

Safety Check: This confirms the reagent is active and warns you of the exotherm intensity.

-

Part 5: Quenching & Waste Disposal (The Critical Phase)

The most dangerous step is not the reaction, but the quench. Residual sulfonyl chloride can react violently when water is added.

Quenching Protocol: The "Inverse Addition" Method

Never add water to the reaction mixture. Always add the reaction mixture to the quench solution.

-

Prepare Quench Pot: A flask containing ice water and a mild base (Sodium Bicarbonate, NaHCO₃).

-

Why Bicarbonate? It neutralizes the HCl generated immediately, preventing acid-catalyzed runaway decomposition.

-

-

Cool Reaction: Chill the reaction mixture to <5°C.

-

Transfer: Slowly transfer the reaction mixture into the Quench Pot with vigorous stirring.

-

Rate Control: Monitor temperature. Do not allow Quench Pot to exceed 20°C.

-

-

Verification: Test pH. Ensure it remains neutral/basic.

Safe Handling Workflow Diagram

Figure 2: Operational workflow emphasizing the inverse addition quenching method to control exotherms.

Part 6: Emergency Response

| Scenario | Immediate Action | Rationale |

| Skin Contact | Dry Wipe then Wash. | If powder is on skin, brush it off before applying water to prevent creating high-concentration acid on the skin. Then flush with water for 15 min. |

| Eye Contact | Flush immediately (15+ min). | Time is critical. Hold eyelids open. Do not use neutralizers (bicarbonate) in eyes; use pure water or saline. |

| Inhalation | Move to fresh air. Oxygen if available.[1][2] | HCl causes pulmonary edema (fluid in lungs) which can be delayed up to 24 hours. Seek medical monitoring. |

| Spill (Solid) | Cover with dry sand or weak base (Soda Ash). | Do not use water. Scoop into a dry container. Neutralize in a fume hood later. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 166983126 (Analog: 5-Bromo-2,3-dimethylbenzenesulfonyl chloride). Retrieved from [Link]

- Occupational Safety and Health Administration (OSHA).

- Castro, A. et al. (2017).Heterocyclic Compounds as PI3K-γ Inhibitors. Patent WO2017223414A1. (Describes usage of this compound as a starting material).

Sources

An In-Depth Technical Guide to 5-Bromo-2,4-dimethylbenzenesulfonyl chloride

This guide provides a comprehensive technical overview of 5-Bromo-2,4-dimethylbenzenesulfonyl chloride, a specialized reagent for researchers, scientists, and professionals in drug development. Moving beyond a standard material safety data sheet (MSDS), this document synthesizes critical data on its chemical properties, synthesis, safe handling protocols, and applications, offering field-proven insights into its practical use.

Section 1: Chemical Identity and Physicochemical Properties

This compound is a polysubstituted aromatic sulfonyl chloride. The strategic placement of the bromo and methyl groups on the benzene ring, combined with the reactive sulfonyl chloride moiety, makes it a valuable intermediate in targeted organic synthesis.

Key Identifiers and Properties:

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| CAS Number | 72256-96-3 | [1][2][3][4] |

| Molecular Formula | C₈H₈BrClO₂S | [1] |

| Molecular Weight | 283.57 g/mol | [4][5] |

| Appearance | Solid (inferred from analogs) | [2] |

| Purity | Typically ≥95% | [2] |

Note: Detailed experimental data such as melting point, boiling point, and solubility are not widely published. Properties are inferred from structurally similar compounds like p-toluenesulfonyl chloride, which is a white solid.[6]

Section 2: Synthesis and Mechanistic Considerations

The synthesis of substituted benzenesulfonyl chlorides is a cornerstone of industrial and medicinal chemistry.[7][8] The primary and most direct route to this compound is the electrophilic chlorosulfonation of the corresponding substituted benzene precursor, 1-bromo-2,4-dimethylbenzene (also known as 4-bromo-m-xylene).[9]

Probable Synthetic Route: Chlorosulfonation

This reaction involves treating 1-bromo-2,4-dimethylbenzene with chlorosulfonic acid. The directing effects of the substituents on the aromatic ring are critical. The two methyl groups are ortho, para-directing activators, while the bromine is a deactivating ortho, para-director. The sulfonation occurs at the position most activated and sterically accessible, which is C5 relative to the bromine.

Causality in Experimental Design:

-

Temperature Control: The reaction is highly exothermic and must be conducted at low temperatures (typically 0–10 °C). This is crucial to prevent the formation of polysulfonated byproducts and the corresponding sulfone, which arises from the reaction of the desired sulfonyl chloride with another molecule of the starting material.[10]

-

Stoichiometry: At least two equivalents of chlorosulfonic acid are generally used. The first equivalent acts as a sulfonating agent, and the excess ensures the conversion of the intermediate sulfonic acid to the final sulfonyl chloride.[10]

-

Quenching: The reaction is carefully quenched by pouring the mixture onto ice water. This precipitates the water-insoluble sulfonyl chloride product and allows for its separation from the acidic aqueous phase.[10]

Experimental Workflow: Synthesis via Chlorosulfonation

Caption: High-level workflow for the synthesis of this compound.

Section 3: Hazard Identification and Risk Assessment

While a specific, comprehensive safety data sheet for this exact compound is not widely available, its hazards can be reliably predicted based on the well-documented profile of the sulfonyl chloride functional group and its halogenated aromatic analogs. The primary hazard is its corrosive nature due to high reactivity, especially with nucleophiles like water.

GHS Hazard Classification (Inferred):

| Hazard Class | GHS Code | Signal Word | Hazard Statement | Source (Analogs) |

| Skin Corrosion/Irritation | H314 | Danger | Causes severe skin burns and eye damage. | [11] |

| Acute Aquatic Hazard | - | Warning | Harmful to aquatic life. | N/A |

Core Chemical Risks:

-

Corrosivity: The sulfonyl chloride moiety is highly susceptible to nucleophilic attack by water (hydrolysis), releasing hydrochloric acid (HCl). This reaction is the root cause of its severe corrosive properties. Contact with skin or mucous membranes will cause immediate and severe burns.

-

Moisture Sensitivity: It reacts with ambient moisture. Containers must be kept tightly sealed and preferably stored under an inert atmosphere (e.g., nitrogen or argon).

-